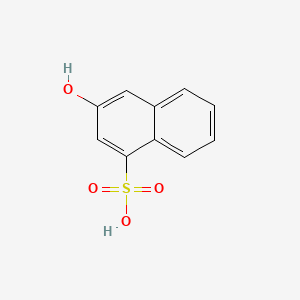

3-甲基-4-氧代-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-1-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives employs versatile methodologies, including one-pot and multi-component reactions. A practical synthesis approach for related benzodiazepine derivatives highlights regioselective functionalization and demonstrates the adaptability of these methods for creating dipeptidomimetics (Lauffer & Mullican, 2002). Additionally, stereocontrolled synthesis techniques have been developed to yield chiral benzodiazepine scaffolds, further expanding the chemical versatility of this class (Herrero et al., 2003).

Molecular Structure Analysis

The molecular structure of benzodiazepines, including the subject compound, often features complex ring systems that influence their physical and chemical properties. Crystallography studies provide detailed insights into the conformation and stereochemistry of benzodiazepine derivatives, revealing distorted ring conformations stabilized by hydrogen bonding (Kumaradhas et al., 2007).

Chemical Reactions and Properties

Benzodiazepine derivatives undergo a variety of chemical reactions, including N-alkylation, ring-opening cyclization, and condensation, to produce a wide range of functionalized molecules. Novel synthetic methods have been developed, highlighting the chemical reactivity and potential for generating diverse benzodiazepine-based structures (Shaabani et al., 2009; Wang et al., 2008).

科学研究应用

对植物生长的影响

- Asakavičiūtė 等人(2013 年)的一项研究探讨了 1,5-苯并二氮杂卓衍生物(包括 3-甲基-4-氧代-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-1-甲醛)对窄叶羽扇豆(Lupinus angustifolius L.)生长的影响。发现这些化合物可以刺激羽扇豆根系生长、茎伸长和整体生物量。它们还减少了羽扇豆植物感染镰刀菌和炭疽菌,表明具有潜在的农业应用 (Asakavičiūtė 等人,2013)。

二肽模拟物的合成

- Lauffer 和 Mullican(2002 年)开发了一种合成 3-甲基-4-氧代-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓衍生物的方法,该衍生物充当二肽模拟物。该化合物在合成白细胞介素-1β 转化酶抑制剂方面具有潜在应用,这在药物研究中具有相关性 (Lauffer 和 Mullican,2002)。

药理特性

- Nawrocka 等人(1996 年)的一项研究调查了 4-甲基-5-草酰基-1H-2,3,4,5-四氢-1,5-苯并二氮杂卓-2-酮及其衍生物(与 3-甲基-4-氧代-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-1-甲醛密切相关)的药理特性。这些化合物表现出抗焦虑和抗抑郁活性,表明它们在心理治疗应用中的潜力 (Nawrocka 等人,1996)。

抗菌活性

- Akbarzadeh 等人(2012 年)合成了 1H-1,5-苯并二氮杂卓的新衍生物,包括与 3-甲基-4-氧代-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-1-甲醛在结构上相关的化合物,并评估了它们的体外抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用 (Akbarzadeh 等人,2012)。

未来方向

属性

IUPAC Name |

3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-6-13(7-14)10-5-3-2-4-9(10)12-11(8)15/h2-5,7-8H,6H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQEBMKCDEDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908915 |

Source

|

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

CAS RN |

104310-02-3 |

Source

|

| Record name | 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-3-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104310023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)